2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
CAS No.: 683794-03-8
Cat. No.: VC4526731
Molecular Formula: C22H20N4O4S
Molecular Weight: 436.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 683794-03-8 |
|---|---|
| Molecular Formula | C22H20N4O4S |
| Molecular Weight | 436.49 |
| IUPAC Name | 2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H20N4O4S/c1-13-6-7-16(8-14(13)2)24-21(28)12-31-22-19(11-23)18(10-20(27)25-22)15-4-3-5-17(9-15)26(29)30/h3-9,18H,10,12H2,1-2H3,(H,24,28)(H,25,27) |
| Standard InChI Key | VTSVPLOUDKJVNV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-])C#N)C |
Introduction
2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry and materials science. Its molecular formula is C22H20N4O4S, and it has a molecular weight of approximately 436.49 g/mol . This compound belongs to the class of amides, specifically those containing sulfur and nitrogen functionalities, which suggests it may exhibit interesting biological activities.
Synthesis and Purification
The synthesis of this compound typically involves several steps, requiring specific reagents such as catalysts for cyclization and controlled conditions like temperature to ensure high yields and purity. Techniques such as chromatography are often employed for purification.
Potential Applications and Mechanism of Action
The compound's potential applications are diverse, particularly in medicinal fields, due to its structural complexity and the presence of pharmacophores like the nitrophenyl group . The mechanism of action likely involves interactions with biological targets such as enzymes or receptors, potentially inhibiting enzymatic activity or modulating signaling pathways.
Chemical Reactivity
The compound exhibits typical amide characteristics and may show stability under standard laboratory conditions. Its reactivity profile includes potential oxidation and reduction pathways due to the presence of functional groups such as nitro and cyano.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume